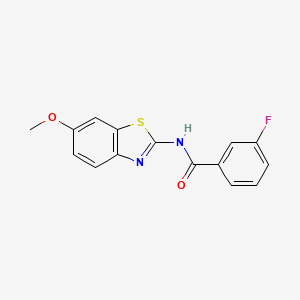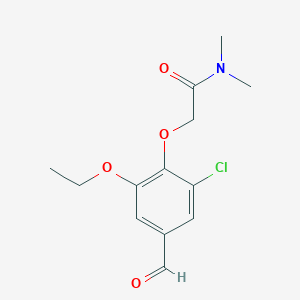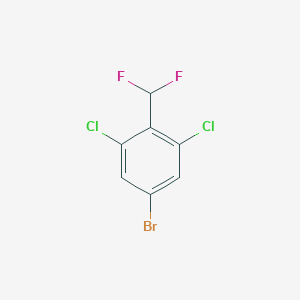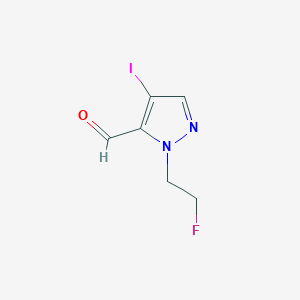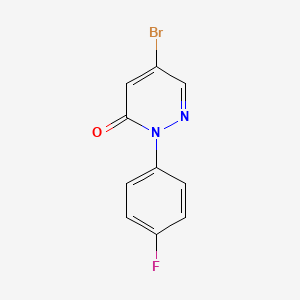
5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a chemical compound characterized by its bromo and fluoro-substituted pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-(4-fluorophenyl)pyridazin-3(2H)-one with bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Ensuring the purity and yield of the final product is crucial, and various purification techniques, such as recrystallization or chromatography, may be employed.
化学反应分析
Types of Reactions: 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, or substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In organic chemistry, 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one serves as a versatile intermediate for the synthesis of more complex molecules. Its bromo and fluoro groups make it a valuable building block for constructing diverse chemical structures.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may be used as a lead compound for developing new therapeutic agents, especially in the treatment of diseases such as cancer and inflammation.
Industry: The compound's unique properties make it suitable for applications in material science, such as the development of advanced polymers and coatings. Its stability and reactivity can be harnessed to create innovative materials with enhanced performance.
作用机制
The mechanism by which 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary based on the biological context and the specific derivatives synthesized from this compound.
相似化合物的比较
5-Bromo-2-(4-chlorophenyl)pyridazin-3(2H)-one
5-Bromo-2-(4-methoxyphenyl)pyridazin-3(2H)-one
5-Bromo-2-(4-nitrophenyl)pyridazin-3(2H)-one
Uniqueness: 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one stands out due to its unique combination of bromo and fluoro substituents on the pyridazine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-5-10(15)14(13-6-7)9-3-1-8(12)2-4-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLCBQUHEFEAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2779492.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide](/img/structure/B2779493.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)
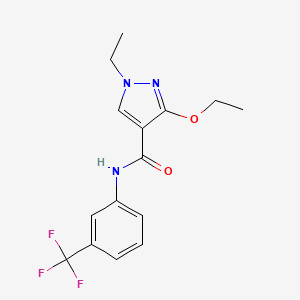
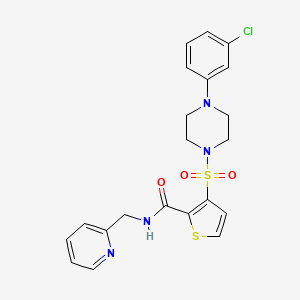
![Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2779502.png)
![ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779503.png)


